N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467003
InChI: InChI=1S/C9H19N3O/c1-8(13)11(2)9-3-5-12(7-9)6-4-10/h9H,3-7,10H2,1-2H3
SMILES: CC(=O)N(C)C1CCN(C1)CCN
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide

CAS No.:

Cat. No.: VC13467003

Molecular Formula: C9H19N3O

Molecular Weight: 185.27 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide -

Specification

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
IUPAC Name N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylacetamide
Standard InChI InChI=1S/C9H19N3O/c1-8(13)11(2)9-3-5-12(7-9)6-4-10/h9H,3-7,10H2,1-2H3
Standard InChI Key CXNJQWUYSLZOAI-UHFFFAOYSA-N
SMILES CC(=O)N(C)C1CCN(C1)CCN
Canonical SMILES CC(=O)N(C)C1CCN(C1)CCN

Introduction

PropertyValueSource
Molecular FormulaC₉H₁₉N₃O
Molecular Weight185.27 g/mol
SMILES NotationCC(=O)N(C)C1CCN(C1)CCN
CAS NumberNot publicly disclosed

Synthesis and Production Methods

The synthesis of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves multi-step organic reactions, typically starting from pyrrolidine derivatives. Industrial-scale production employs automated reactors to optimize yield and purity .

Key Synthetic Routes

  • Amination of Pyrrolidine:

    • Pyrrolidine is functionalized with a 2-aminoethyl group via nucleophilic substitution, using bromoethylamine or similar reagents.

    • Subsequent N-methylation of the acetamide group is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) .

  • Continuous Flow Chemistry:

    • Microreactors enhance reaction efficiency, reducing byproducts. For example, a 2014 patent described a 91% yield for a related acetamide using toluene/n-heptane crystallization .

Challenges in Synthesis

  • Byproduct Formation: Competing reactions at the pyrrolidine nitrogen require careful stoichiometric control.

  • Purification: Chromatography or recrystallization is essential to isolate the target compound from structural analogs .

Comparative Analysis with Structural Analogs

The compound’s activity is contextualized against related molecules (Table 2).

CompoundKey Structural VariationBiological ActivitySource
N-[1-(2-Hydroxyethyl)pyrrolidin-3-yl]-N-methyl-acetamideHydroxyethyl vs. aminoethylReduced receptor affinity
2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamideAryl substitutionκ-opioid agonism (ED₅₀ = 0.04 mg/kg)
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamidePiperazine ringAnticonvulsant (ED₅₀ = 30 mg/kg)

Key Observations:

  • Aminoethyl Group: Enhances solubility and hydrogen bonding compared to hydroxyethyl derivatives .

  • Pyrrolidine vs. Piperazine: Pyrrolidine’s smaller ring size may improve CNS penetration but reduce metabolic stability .

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